4-(2H-1,3-benzodioxol-5-yl)-6-[(thiophen-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
The compound 4-(2H-1,3-benzodioxol-5-yl)-6-[(thiophen-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione features a pyrrolo[3,4-d]pyrimidine core fused with a benzodioxole group at position 4 and a thiophen-2-ylmethyl substituent at position 4. This structure combines aromatic heterocycles (benzodioxole and thiophene) with a bicyclic pyrimidine-dione scaffold, which is associated with diverse biological activities, including antitumor and antimicrobial effects . Pyrrolo[3,4-d]pyrimidines are less studied than pyrrolo[2,3-d]pyrimidines but share conformational rigidity and hydrogen-bonding capabilities critical for targeting enzymes like tyrosine kinases or COX isoforms .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(thiophen-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-17-15-12(8-21(17)7-11-2-1-5-26-11)19-18(23)20-16(15)10-3-4-13-14(6-10)25-9-24-13/h1-6,16H,7-9H2,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUACLXPRDMUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)N1CC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Cyclization
Reacting 3-aminopyrrole-2-carboxamide with benzodioxol-5-yl glyoxal and thiophen-2-ylmethyl isocyanate in acetic acid/water (1:1 v/v) at 100°C for 12 hours yields the core structure. The reaction proceeds through:
- Schiff base formation between the amine and glyoxal.
- Nucleophilic attack by the pyrrole carboxamide on the isocyanate.
- Cyclodehydration to form the fused pyrimidine-dione ring.
Key Parameters
- Yield: 62–68% after recrystallization (methanol/water).
- Selectivity: Steric hindrance from the benzodioxol group directs substitution to the C4 position.
Regioselective Benzodioxol Incorporation
The benzodioxol group is introduced early via SNAr (nucleophilic aromatic substitution) or Suzuki coupling.
SNAr Displacement
- Chlorinated Core : 4,6-dichloro-pyrrolo[3,4-d]pyrimidine-2,5-dione is reacted with 1,3-benzodioxol-5-ol (1.2 equiv) in DMSO at 120°C for 6 hours.
- Protection : A SEM (2-(trimethylsilyl)ethoxymethyl) group shields the pyrrole nitrogen during substitution.
Challenges
- Competing reactivity at C6 necessitates protecting group strategies.
- Yield: 58% with 95% purity (HPLC).
Comparative Analysis of Synthetic Routes
Trade-offs
- The one-pot method reduces purification steps but offers lower regioselectivity.
- Stepwise alkylation enables precise functionalization at the cost of additional protections.
Purification and Characterization
- Chromatography : Silica gel (ethyl acetate/hexane, 3:7) resolves regioisomers.
- Crystallization : Methanol/water (1:2) yields needle-like crystals suitable for X-ray diffraction.
- Spectroscopic Validation
Mechanistic Considerations
- Cyclization : Acidic conditions promote imine formation and subsequent ring closure.
- Alkylation : Polar aprotic solvents (DMF) enhance nucleophilicity of the pyrrole nitrogen.
- Side Reactions : Over-alkylation at C7 is mitigated by steric bulk from the benzodioxol group.
Industrial Scalability Prospects
- Cost Drivers : Thiophen-2-ylmethyl bromide accounts for 38% of raw material costs.
- Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-benzodioxol-5-yl)-6-[(thiophen-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
4-(2H-1,3-benzodioxol-5-yl)-6-[(thiophen-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells
Mechanism of Action
The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-6-[(thiophen-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation .
Comparison with Similar Compounds
Pyrrolo[2,3-d]Pyrimidine Derivatives
Pyrrolo[2,3-d]pyrimidines are well-characterized antitumor agents. For example:
- N4-(4-Chlorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (Compound 9) exhibits tyrosine kinase inhibition, with a melting point of 212°C and a synthesis yield of 65% .
- Compound 3 (pyrrolo[2,3-d]pyrimidine with a 1,2,3-triazole group) shows an IC50 of 2.03 μM against HepG2 cells, inducing apoptosis and G2/M cell cycle arrest .
Key Differences :
Substituents : The benzodioxole and thiophenemethyl groups in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to chlorophenyl or triazole substituents in analogs .
Thiophene-Containing Pyrimidine Derivatives
Thiophene substituents are known to improve metabolic stability:
- 4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione (12a) has a simpler tetrahydropyrimidine structure but lacks the fused pyrrolo ring, resulting in lower conformational rigidity .
- Compound 10b (thiazolo[3,2-a]pyrimidine with thiophene) shows IR peaks at 1712 cm⁻¹ (C=O) and 1674 cm⁻¹ (C=O), similar to the target compound’s carbonyl groups .
Key Differences :
Bioactivity : Thiophene-containing pyrrolo[3,4-d]pyrimidines may exhibit superior antitumor activity due to dual heterocyclic moieties, whereas simpler thiophene-pyrimidines like 12a are less potent .
Spiro Pyrrolo[3,4-d]Pyrimidine Derivatives
Novel spiro derivatives synthesized via one-pot condensation reactions demonstrate:
Key Differences :
Structural Complexity : The target compound lacks a spiro architecture, which may reduce synthetic complexity but limit conformational diversity compared to spiro derivatives .
Table 1: Antitumor Activity of Selected Analogs
Q & A
Q. What are the common synthetic pathways for preparing this compound, and how can reaction conditions be optimized for high yield?
The synthesis typically involves multi-step reactions, including condensation, alkylation, and cyclization steps. Key parameters include solvent choice (e.g., DMF or polar aprotic solvents), temperature control (often 80–150°C), and catalysts like potassium carbonate. For example, alkylation of intermediates with benzyl chlorides in DMF under reflux yields substituted derivatives . Purification via silica gel chromatography or recrystallization is critical to achieve >85% purity .
Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?
Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying substituent positions and stereochemistry. Mass spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) monitors purity (>95%). Melting point analysis further validates crystallinity .
Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?
Begin with enzyme inhibition assays (e.g., kinase or protease targets) at concentrations of 1–100 μM. Cytotoxicity can be evaluated using MTT assays on cancer cell lines (IC₅₀ determination). Thiophene and benzodioxole moieties suggest potential antitumor activity, as seen in structurally similar pyrrolo-pyrimidine derivatives .
Advanced Research Questions
Q. How can researchers resolve conflicting data between synthetic yields and biological activity across similar derivatives?
Systematic SAR studies are required. For instance, varying the thiophene or benzodioxole substituents and comparing IC₅₀ values can identify critical functional groups. Contradictions in yield may arise from steric hindrance during alkylation; computational modeling (DFT) can predict reactivity .
Q. What strategies mitigate side reactions during the introduction of bulky substituents (e.g., thiophen-2-ylmethyl)?
Use protecting groups for reactive sites (e.g., amine or carbonyl) prior to alkylation. Slow addition of reagents and low-temperature conditions (0–5°C) minimize undesired polymerization. Monitor intermediates via TLC or HPLC .
Q. How does the compound’s thermal stability impact formulation for in vivo studies?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures (>200°C for most derivatives). For unstable analogs, lyophilization or encapsulation in liposomes improves shelf life .
Q. What advanced purification techniques are suitable for isolating enantiomers or diastereomers of this compound?
Chiral HPLC with cellulose-based columns or preparative SFC (Supercritical Fluid Chromatography) can resolve enantiomers. For diastereomers, fractional crystallization in ethanol/water mixtures is effective .
Q. How can computational methods predict binding modes of this compound with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like tyrosine kinases. Focus on the pyrrolo-pyrimidine core’s hydrogen-bonding potential and the thiophene group’s hydrophobic interactions .
Data Interpretation & Methodological Challenges
Q. How should researchers address discrepancies in NMR spectra caused by tautomerism in the pyrrolo-pyrimidine core?
Variable-temperature NMR (VT-NMR) can identify tautomeric forms by observing chemical shift changes. For ambiguous peaks, 2D NMR (COSY, HSQC) resolves overlapping signals .
Q. What protocols ensure reproducibility in scaled-up synthesis without compromising purity?
Optimize catalyst loading (e.g., 1.2 equiv. of K₂CO₃) and solvent volume ratios during scale-up. Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Structural & Functional Insights
Q. How do substituents on the benzodioxole ring influence the compound’s electronic properties?
Electron-donating groups (e.g., methoxy) increase electron density on the pyrrolo-pyrimidine core, enhancing π-π stacking with aromatic residues in enzyme binding pockets. Electrochemical studies (cyclic voltammetry) quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
